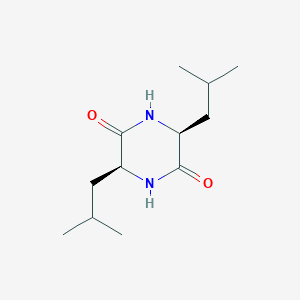

Cyclo(L-leucyl-L-leucyl)

Übersicht

Beschreibung

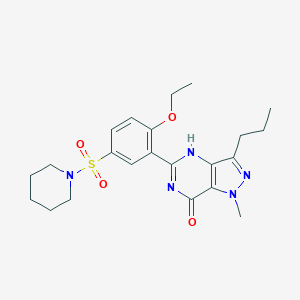

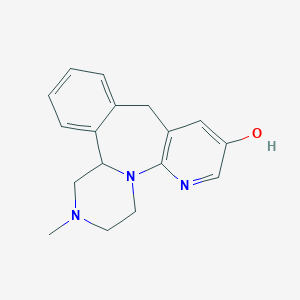

SB202190 is a pyridinyl imidazole compound known for its role as a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs). It is widely used in scientific research to study the p38 MAPK pathway, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: SB202190 can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde to form a bis-benzylidene intermediate. This intermediate is then cyclized with 4-pyridinecarboxaldehyde in the presence of ammonium acetate to yield SB202190 .

Industrial Production Methods: The industrial production of SB202190 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SB202190 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Pyridin- und des Imidazolrings hauptsächlich Substitutionsreaktionen. Es kann auch an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Wasserstoffbrückenbindung: Tritt in wässrigen oder polaren Lösungsmitteln auf.

π-π-Wechselwirkungen: Beobachtet in aromatischen Lösungsmitteln oder Festkörperstrukturen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von SB202190 mit modifizierten funktionellen Gruppen, die zur Untersuchung von Struktur-Wirkungs-Beziehungen verwendet werden können .

Wissenschaftliche Forschungsanwendungen

SB202190 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet, um den p38-MAPK-Signalweg und seine Rolle in verschiedenen chemischen Reaktionen zu untersuchen.

5. Wirkmechanismus

SB202190 entfaltet seine Wirkung durch selektive Hemmung der Aktivität von p38-MAP-Kinasen. Es bindet an die ATP-Bindungstasche der Isoformen p38α und p38β und verhindert so deren Phosphorylierung und anschließende Aktivierung. Diese Hemmung führt zur Unterdrückung nachgeschalteter Signalwege, die an Entzündungen und Apoptose beteiligt sind .

Ähnliche Verbindungen:

SB203580: Ein weiterer Pyridinyl-Imidazol-Inhibitor von p38-MAPK, jedoch mit einem etwas anderen Wirkmechanismus.

SB239063: Ein potenterer und selektiverer Inhibitor von p38-MAPK im Vergleich zu SB202190.

Einzigartigkeit: SB202190 ist einzigartig in seiner Fähigkeit, in bestimmten Zelltypen die Bildung von Autophagosomen und eine defekte Autophagie zu induzieren, ein Effekt, der bei anderen p38-MAPK-Inhibitoren nicht beobachtet wird . Dies macht es zu einem wertvollen Werkzeug zur Untersuchung der Autophagie und verwandter zellulärer Prozesse.

Wirkmechanismus

SB202190 exerts its effects by selectively inhibiting the activity of p38 MAP kinases. It binds to the ATP binding pocket of p38α and p38β isoforms, preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways involved in inflammation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

SB203580: Another pyridinyl imidazole inhibitor of p38 MAPK, but with a slightly different mechanism of action.

SB239063: A more potent and selective inhibitor of p38 MAPK compared to SB202190.

Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.

Eigenschaften

IUPAC Name |

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241782 | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-45-4 | |

| Record name | Cyclo(leucylleucine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of Cyclo(L-leucyl-L-leucyl)?

A: Cyclo(L-leucyl-L-leucyl) serves as a crucial intermediate in the biosynthesis of pulcherriminic acid. [, ] This pathway has been identified in microorganisms like Candida pulcherrima and Bacillus subtilis. [, ] Research suggests that these organisms utilize two molecules of L-leucine to form one molecule of Cyclo(L-leucyl-L-leucyl), which is then further oxidized to pulcherriminic acid. [, ]

Q2: How is Cyclo(L-leucyl-L-leucyl) converted to pulcherriminic acid?

A: Studies indicate that the conversion of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is a multi-step oxidative process requiring molecular oxygen. [] In Bacillus subtilis, a cytochrome P450 enzyme, CypX (CYP134A1), has been identified as the catalyst for this transformation. [] CypX exhibits a specific binding affinity for Cyclo(L-leucyl-L-leucyl) and catalyzes its oxidation into intermediate products that ultimately lead to pulcherriminic acid formation. []

Q3: Are there any genetic factors regulating the biosynthesis of Cyclo(L-leucyl-L-leucyl) and pulcherriminic acid?

A: Research on Bacillus subtilis has identified a MarR-like protein, PchR (YvmB), that plays a regulatory role in the expression of genes involved in pulcherriminic acid biosynthesis. [] While the precise mechanisms are still being investigated, this finding suggests a complex genetic regulation of the pathway involving Cyclo(L-leucyl-L-leucyl) as an intermediate.

Q4: What is the significance of pulcherriminic acid production in microorganisms?

A: While further research is needed to fully elucidate its function, pulcherriminic acid is believed to be a precursor to pulcherrimin, an extracellular iron chelate. [] This suggests a potential role in iron acquisition and homeostasis for the microorganisms that produce it.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)